
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid is a compound used for the treatment of psychoses, pain, neurodegenerative disfunction in memory and learning, schizophrenia, dementia and other diseases in which cognitive processes are impaired, such as attention deficit disorders or Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves a reaction sequence with the slow step being the formation of a σ bond . The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C11H12ClNO5S/c12-9-2-1-8 (11 (14)15)7-10 (9)19 (16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2, (H,14,15) and the InChI key is FHALQCKQZFYPGB-UHFFFAOYSA-N .Chemical Reactions Analysis
The positive end of the dipole attacks the aromatic compound while the negative end is complexed with the catalyst . This is a typical electrophilic aromatic substitution reaction.Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.74 and is a powder at room temperature .科学的研究の応用
Carbonic Anhydrase Inhibition
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid derivatives have been investigated for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. Research by Supuran et al. (2013) demonstrated that compounds with sulfonamide groups, including those with morpholine moieties, showed nanomolar inhibitory concentrations against several CA isoenzymes, such as hCA I, II, IV, and XII. These findings suggest potential applications in treating conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).
Structural Analysis and Solubility
The structural and molecular analysis of sulfonamide derivatives, including those related to this compound, was conducted by Remko et al. (2010). Their work involved X-ray crystallography and computational chemistry techniques to understand the conformations and solubility behavior of these compounds. Insights from this study have implications for the design of drug molecules with improved solubility and efficacy (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Eco-Friendly Synthesis
Almarhoon et al. (2019) developed an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, including those related to this compound. This method emphasizes green chemistry principles, using water and sodium carbonate as HCl scavengers, and reports high yields and purities for the synthesized compounds. Such approaches are valuable for sustainable industrial chemical processes (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).
Antimicrobial Activity
A study by Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound structurally related to this compound, against standard and multi-resistant strains of bacteria and fungi. The study highlights the potential of sulfonamide derivatives in addressing the challenge of antibiotic resistance (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).
Electrochemical Synthesis
Nematollahi and Esmaili (2010) introduced an electrochemical method for synthesizing 4-morpholino-2-(arylsulfonyl)benzenamines, showcasing an environmentally friendly approach to obtaining compounds with potential biological significance. This method demonstrates the versatility of electrochemistry in synthesizing complex organic molecules, including those related to this compound (Nematollahi & Esmaili, 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHALQCKQZFYPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59210-65-0 |
Source


|
| Record name | 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

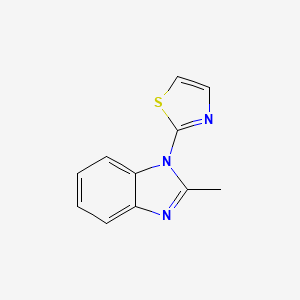
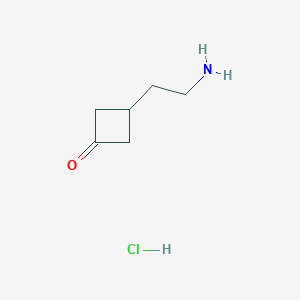
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2887307.png)
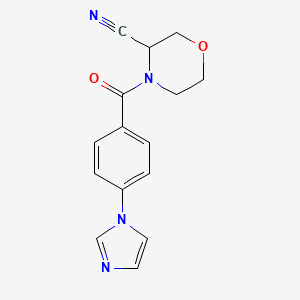



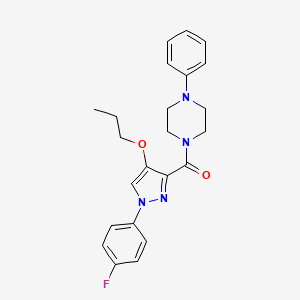
![3-Methyl-7-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2887319.png)

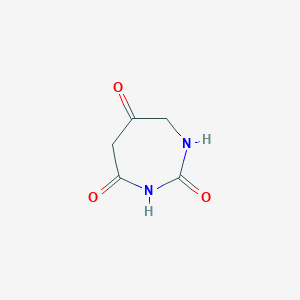
![tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate](/img/structure/B2887323.png)
![3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2887324.png)
